molecular formula C6H7BrF2N2 B13299204 4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole

4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B13299204
M. Wt: 225.03 g/mol
InChI Key: UJDAMDVLJIMVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that contains both bromomethyl and difluoromethyl functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents such as Selectfluor and amine·HF complexes .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction system is designed to minimize toxicity and is suitable for large-scale production. Automation and continuous production processes are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Selectfluor, amine·HF complexes, and various oxidizing or reducing agents. The reaction conditions are typically controlled to ensure selectivity and high yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new pyrazole derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of oxidized or reduced pyrazole compounds .

Scientific Research Applications

4-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromomethyl and difluoromethyl groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromomethyl and difluoromethyl groups in 4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole imparts unique chemical properties that are not observed in similar compounds.

Properties

Molecular Formula

C6H7BrF2N2

Molecular Weight

225.03 g/mol

IUPAC Name

4-(bromomethyl)-5-(difluoromethyl)-1-methylpyrazole

InChI

InChI=1S/C6H7BrF2N2/c1-11-5(6(8)9)4(2-7)3-10-11/h3,6H,2H2,1H3

InChI Key

UJDAMDVLJIMVMX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CBr)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.